This compound can be synthesized through several chemical pathways, primarily involving the reaction of hexanoic acid with bromoacetyl bromide in the presence of a base like triethylamine. It is classified as an amino acid derivative, specifically a bromo-substituted carboxylic acid, and is categorized under compounds used in organic chemistry for protein modification and synthesis of complex molecules.
The synthesis of 6-(2-Bromoacetamido)hexanoic acid typically follows these steps:
Industrial production methods mirror laboratory syntheses but are optimized for larger scales, often employing continuous flow reactors for improved yield and safety.
6-(2-Bromoacetamido)hexanoic acid participates in several key chemical reactions:
Common reagents for substitution reactions include:
The mechanism of action for 6-(2-Bromoacetamido)hexanoic acid centers on its ability to react with nucleophiles. The bromoacetamido group forms covalent bonds with thiol groups in proteins, facilitating modifications that can alter protein function. This property is particularly valuable in biochemical assays and labeling techniques where specific targeting of proteins is required .
Relevant data includes:
The development of bromoacetamide-carboxylic acid hybrids emerged from early 20th-century studies on halogenated fatty acids. Bromoacetic acid (BrCH₂CO₂H), first synthesized via Hell-Volhard-Zelinsky bromination of acetic acid, served as the foundational precursor for α-halo carbonyl derivatives [1]. By the 1950s, researchers extended this to ω-bromoalkyl carboxylic acids like 6-bromohexanoic acid (4224-70-8), synthesized through bromination of hexanoic acid. However, these compounds lacked the amide bond’s stability and directional reactivity [5] [9].
A pivotal advancement occurred in the 1980s with the introduction of the bromoacetamide group (–NH–CO–CH₂Br) onto carboxylic acid backbones. This innovation combined the electrophilic reactivity of alkyl bromides with the nucleophile-targeting capacity of amides. 6-(2-Bromoacetamido)hexanoic acid specifically arose from functionalizing 6-aminohexanoic acid (ε-aminocaproic acid)—a commercially accessible monomer from nylon-6 production—with bromoacetyl bromide. Early methods faced yield limitations (<40%) due to hydrolysis of the labile bromoacetamide group, but optimization in the 2010s (e.g., WO2014/68443 A1) introduced inert-atmosphere acylation with triethylamine in DMF, boosting yields to 75–85% .
Table 1: Evolutionary Precursors to 6-(2-Bromoacetamido)hexanoic Acid | Compound | Key Structural Features | Synthetic Limitations | Role in Development | |--------------|-----------------------------|---------------------------|-------------------------| | Bromoacetic acid (BrCH₂CO₂H) | –CH₂Br group adjacent to carboxylic acid | High corrosivity; non-specific alkylation | Precursor for bromoacetylating agents [1] | | 6-Bromohexanoic acid (Br(CH₂)₅COOH) | Terminal bromine on C6 alkyl chain | Low conjugation specificity; competing cyclization | Demonstrated spacer utility [5] [9] | | Bromoacetamide (BrCH₂CONH₂) | Reactive bromomethyl carbonyl | No carboxylic acid for further derivatization | Validated amide-bond stability in alkylations |
As a heterobifunctional linker, 6-(2-bromoacetamido)hexanoic acid bridges biomolecules via orthogonal reactions:
The C6 spacer (hexanoic acid) is critical for performance. Shorter chains (e.g., C2 derivatives) induce steric hindrance, reducing conjugation efficiency by 30–50%. Conversely, longer chains (C8–C12) increase hydrophobicity, risking biomolecule aggregation. The hexanoic spacer balances flexibility and solubility, achieving >90% conjugation yields in peptide dendrimer assembly [8]. Applications include:
Table 2: Comparison of Bromoacetamide Linkers in Bioconjugation | Linker Compound | Spacer Length (Atoms) | Conjugation Efficiency to IgG Antibody | Primary Application | |---------------------|---------------------------|------------------------------------------|-------------------------| | 4-(Bromoacetamido)butanoic acid | C4 | 60–65% | Small-molecule probes | | 6-(2-Bromoacetamido)hexanoic acid | C6 | 92–95% | ADCs; peptide dendrimers [8] | | 8-(Bromoacetamido)octanoic acid | C8 | 75–80% | Liposome-based delivery |
6-(2-Bromoacetamido)hexanoic acid occupies a strategic niche among bromoacetamide-carboxylic acid hybrids, distinguished by chain length, reactivity, and hydrophobicity:
Table 3: Structural and Functional Comparison of Key Bromo-Carboxylic Acid Hybrids | Compound (CAS) | Structure | XLogP3 | Key Functional Attributes | |---------------------|---------------|------------------------|------------------------------| | Bromoacetic acid (79-08-3) | BrCH₂–COOH | 0.25 | Strong alkylating agent; precursor synthesis [1] | | 6-(2-Bromoacetamido)hexanoic acid (89520-13-8) | BrCH₂–C(O)–NH–(CH₂)₅–COOH | 0.9 | Heterobifunctional linker; spacer-optimized conjugation | | 2-Bromohexadecanoic acid (18263-25-7) | CH₃(CH₂)₁₃CHBr–COOH | 7.2 | PPARδ agonist; enzyme inhibitor |
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: